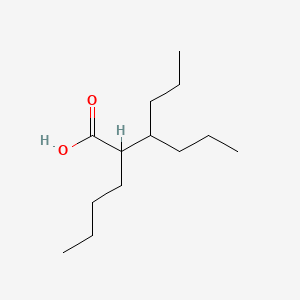

2-Butyl-3-propylhexanoic acid

Descripción

Overview of Complex Fatty Acid Architectures in Chemical Research

The architecture of fatty acids is a key determinant of their physical and chemical properties. The introduction of branching along the carbon chain disrupts the linear packing that is characteristic of their straight-chain counterparts. This structural perturbation leads to changes in melting point, viscosity, and solubility. In the realm of chemical research, the study of complex fatty acid architectures, including those with multiple branches, cyclic moieties, and various functional groups, has become increasingly important. mdpi.com

The biosynthesis of these complex molecules is an elegant and intricate process, often carried out by large, multi-enzyme complexes known as fatty acid synthases (FAS). acs.orgnih.gov These molecular factories iteratively build and modify the fatty acid chain, with some systems capable of introducing branches and other complex features. rsc.org Understanding the structure and function of these synthases is a major goal of current research, with implications for biotechnology and the production of novel, high-value fatty acids. nih.gov

Rationale for In-depth Academic Inquiry into 2-Butyl-3-propylhexanoic Acid

Academic interest in this particular compound stems from several key areas. Firstly, its well-defined structure allows for precise investigation into how the placement and size of alkyl branches influence physical characteristics such as melting and boiling points, as well as chemical reactivity. Secondly, as a branched fatty acid, it serves as a subject in broader studies exploring the biological activities of this class of molecules. Research into BCFAs has revealed their involvement in various physiological processes, including potential roles in metabolic regulation and inflammation. oup.comoup.comnih.gov While specific research on the biological effects of 2-Butyl-3-propylhexanoic acid is not as extensive as for some naturally occurring BCFAs, its synthetic nature allows for controlled studies to probe these potential functions.

Furthermore, the synthesis of 2-Butyl-3-propylhexanoic acid itself presents interesting chemical challenges and opportunities. The development of efficient synthetic routes, potentially involving stereoselective methods to control the chirality at the branched centers, is an active area of chemical research. ontosight.ai

Scope and Research Objectives for the Compound Class

The broader research into the class of branched-chain fatty acids, for which 2-Butyl-3-propylhexanoic acid is a representative member, encompasses several key objectives:

Elucidation of Structure-Property Relationships: A primary goal is to systematically understand how the number, position, and length of alkyl branches affect the physicochemical properties of fatty acids. This includes their melting and boiling points, solubility, and conformational dynamics.

Investigation of Biological Activity: Researchers are actively exploring the diverse biological roles of BCFAs. This includes their impact on cell membrane fluidity, their potential as signaling molecules, and their influence on metabolic pathways. usda.govmdpi.com Studies have shown that BCFAs can modulate gene expression related to lipid metabolism and inflammation. oup.comnih.govmdpi.com

Development of Synthetic Methodologies: The creation of novel and efficient synthetic routes to access a wide variety of BCFAs with defined stereochemistry is a significant objective. This enables the production of specific isomers for detailed biological evaluation.

Exploring Potential Applications: Based on their unique properties, there is interest in exploring the potential applications of BCFAs in various fields. These may include their use as specialized lubricants, surfactants, or as precursors for the synthesis of other complex molecules. cymitquimica.com

The study of 2-Butyl-3-propylhexanoic acid and its structural relatives contributes valuable knowledge to these overarching research objectives, advancing our fundamental understanding of this important class of molecules.

Data on Branched Fatty Acids

The following table provides an overview of different types of branched-chain fatty acids and their general characteristics.

| Fatty Acid Type | Structural Feature | Common Sources | Known Research Significance |

| iso-BCFA | Methyl branch on the penultimate carbon | Ruminant-derived foods, some bacteria | Associated with anti-inflammatory properties and potential roles in metabolic health. mdpi.com |

| anteiso-BCFA | Methyl branch on the antepenultimate carbon | Ruminant-derived foods, some bacteria | Studied for its effects on membrane fluidity and potential influence on gene expression. mdpi.com |

| Multi-branched | More than one alkyl branch | Certain bacteria | Investigated for their unique physical properties and roles in microbial adaptation to different environments. |

Structure

3D Structure

Propiedades

Número CAS |

58888-89-4 |

|---|---|

Fórmula molecular |

C13H26O2 |

Peso molecular |

214.34 g/mol |

Nombre IUPAC |

2-butyl-3-propylhexanoic acid |

InChI |

InChI=1S/C13H26O2/c1-4-7-10-12(13(14)15)11(8-5-2)9-6-3/h11-12H,4-10H2,1-3H3,(H,14,15) |

Clave InChI |

UKSCXYUSABTDEV-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C(CCC)CCC)C(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Butyl 3 Propylhexanoic Acid and Its Structural Analogues

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of complex molecules like 2-butyl-3-propylhexanoic acid. The biological activity of such chiral compounds is often dependent on their specific stereochemistry. acs.org Methodologies for stereoselective synthesis can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and other enantioselective pathways.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed. This strategy has been effectively used for the asymmetric synthesis of α-chiral and α,β-disubstituted carboxylic acids.

A common approach involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. The synthesis would begin by acylating a chiral oxazolidinone with hexanoyl chloride. The resulting N-acyloxazolidinone can be deprotonated to form a stereochemically defined enolate. This enolate can then undergo a diastereoselective aldol (B89426) reaction with butyraldehyde (B50154). Subsequent transformations, including reduction of the resulting β-hydroxy group and a second alkylation or a different functional group manipulation, followed by hydrolysis of the auxiliary, would yield the desired branched carboxylic acid. psu.edu

Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.orgpsu.edu Reacting pseudoephedrine with a carboxylic acid forms an amide. The α-proton can be selectively removed to form an enolate, which then reacts with an electrophile (like a propyl halide) in a highly diastereoselective manner, controlled by the existing stereocenters of the auxiliary. A second alkylation at the β-position, potentially through a conjugate addition to an α,β-unsaturated intermediate, followed by mild hydrolysis, would furnish the enantiomerically enriched 2-butyl-3-propylhexanoic acid. wikipedia.orgpsu.edu

The table below summarizes representative chiral auxiliaries and their general application in asymmetric alkylation.

| Chiral Auxiliary | Typical Reaction Sequence | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinones | Acylation, enolate formation (e.g., with NaHMDS), alkylation, auxiliary cleavage (e.g., with LiOH/H₂O₂) | >90-99% | psu.edu |

| Pseudoephedrine | Amide formation, enolate formation (e.g., with LDA), alkylation, auxiliary cleavage (mild hydrolysis) | 94–>99% | psu.edu |

| Camphorsultam | N-Acylation, enolate formation, alkylation, hydrolysis (e.g., with LiOH and H₂O₂) | >90% | oup.com |

| (S)-4-benzyl-2-oxazolidinone | Acylation with an α,β-unsaturated acyl chloride, conjugate addition of an organocuprate (e.g., propyl cuprate), trapping of the enolate with an electrophile (e.g., butyl iodide), auxiliary removal | High | psu.edu |

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Transition metal catalysis, particularly with copper and palladium, is a powerful tool for enantioselective C-C bond formation. researchgate.netchinesechemsoc.org

For the synthesis of 2-butyl-3-propylhexanoic acid, a key step could be the asymmetric conjugate addition of a propyl organometallic reagent (e.g., a Grignard or organozinc reagent) to an α,β-unsaturated ester, such as ethyl 2-butyl-2-hexenoate. This reaction can be catalyzed by a copper complex bearing a chiral phosphoramidite (B1245037) or bisphosphine ligand to control the stereochemistry of the β-position. The resulting enolate can be protonated or further functionalized. researchgate.netnih.gov

Alternatively, palladium-catalyzed asymmetric allylic alkylation (AAA) could be employed. A suitable substrate, such as an ester with an allylic leaving group, could react with a butyl nucleophile in the presence of a chiral palladium catalyst to set the α-stereocenter. researchgate.net Recent advances also include the use of chiral cyclopentadienyl (B1206354) ligands in rhodium-catalyzed C-H functionalization reactions, which could potentially be adapted for this synthesis. chinesechemsoc.org

| Catalytic System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Cu/Chiral Phosphoramidite Ligand | Asymmetric 1,4-conjugate addition of organozinc reagents to α,β-unsaturated esters | High | researchgate.net |

| Pd/Chiral Ligand (e.g., Trost ligand) | Asymmetric Allylic Alkylation (AAA) | High | researchgate.net |

| CuH/Chiral Ligand | Asymmetric reductive amidation/amination of α,β-unsaturated carboxylic acids (for analogues) | High | nih.govchinesechemsoc.org |

| Rh/Chiral Diene Ligand | Asymmetric conjugate addition of boronic acids to enones/enoates | >90% | bath.ac.uk |

Beyond auxiliary and catalysis-driven methods, other enantioselective strategies can be envisioned. Zr-catalyzed asymmetric carboalumination of alkenes (ZACA), developed by Negishi, is a powerful method for creating chiral centers. jst.go.jpnih.gov This could be applied to a suitably functionalized alkene, followed by oxidation to yield the carboxylic acid. For instance, the ZACA reaction on 1-hexene (B165129) using trimethylaluminum (B3029685) in the presence of a chiral zirconocene (B1252598) catalyst, followed by functionalization and chain extension, could establish one of the stereocenters. nih.gov

Enzymatic resolutions are another classic approach. A racemic mixture of 2-butyl-3-propylhexanoic acid or its ester precursor could be subjected to a lipase (B570770) (e.g., Amano PS lipase), which would selectively hydrolyze or esterify one enantiomer, allowing for the separation of the two. jst.go.jp While effective, this method is inherently limited to a 50% maximum yield for the desired enantiomer unless coupled with a racemization process.

Direct enantioselective conjugate addition of carboxylic acids themselves, using chiral lithium amides as traceless auxiliaries, has also been reported as a powerful method for creating β-chiral carboxylic acids. acs.org

Novel Reaction Pathways for the Construction of α,β-Disubstituted Carboxylic Acids

Modern organic synthesis seeks more direct and efficient routes. For α,β-disubstituted carboxylic acids, novel methods are continuously being developed. The Galat reaction, which is the condensation of aldehydes with substituted malonic acid half oxyesters catalyzed by an organocatalyst like morpholine, offers a stereoselective route to α,β-disubstituted acrylates. acs.orgorganic-chemistry.org These intermediates could then be reduced to the saturated carboxylic acid. For the target molecule, this could involve the reaction of butyraldehyde with methyl 2-propylmalonate half ester, followed by reduction.

Radical-mediated reactions are also gaining prominence. Decarboxylative couplings, for instance, could be used to form one of the C-C bonds. acs.org Photoredox catalysis has enabled the coupling of carboxylic acids with various partners under mild conditions and could be harnessed in a synthetic sequence. chinesechemsoc.org Furthermore, direct enantioselective functionalization of C(sp³)–H bonds is a frontier in synthesis. A catalytic system could potentially be designed to directly install the butyl group at the C2 position of 3-propylhexanoic acid, or vice versa, with high stereocontrol. chemrxiv.org

Green Chemistry Principles in the Synthesis of 2-Butyl-3-propylhexanoic Acid

Applying green chemistry principles to the synthesis of complex molecules aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. encyclopedia.pubkallipos.gr

Key green approaches applicable to the synthesis of 2-butyl-3-propylhexanoic acid include:

Catalysis: Using catalytic methods (as described in 2.1.2) is inherently greener than using stoichiometric reagents, such as chiral auxiliaries or strong bases like LDA, as it reduces waste. acs.orgchinesechemsoc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. For example, conjugate additions are highly atom-economical.

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water or ionic liquids where possible. researchgate.net

Energy Efficiency: Employing methods that proceed at lower temperatures, such as photoredox or enzymatic catalysis, can reduce energy consumption compared to reactions requiring high-temperature reflux. encyclopedia.pub

Renewable Feedstocks: While challenging for this specific molecule, future research could explore pathways starting from bio-based platform chemicals.

The table below outlines how green principles could be incorporated into a hypothetical synthesis.

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Reagent Stoichiometry | Chiral auxiliary (stoichiometric) | Asymmetric catalysis (sub-stoichiometric) |

| Solvent Choice | Chlorinated solvents (e.g., CH₂Cl₂) | Ethereal solvents from renewable sources (e.g., 2-MeTHF) or water |

| Waste Generation | Protection/deprotection steps, auxiliary cleavage byproducts | Direct C-H functionalization, avoiding protecting groups |

| Reaction Conditions | Cryogenic temperatures (e.g., -78 °C for enolates) | Reactions at ambient temperature (e.g., some catalytic processes) |

Industrial Scale-Up Considerations for Laboratory-Developed Syntheses

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to cost, safety, robustness, and regulatory compliance. oup.com For a molecule like 2-butyl-3-propylhexanoic acid, several factors would be critical.

Cost of Goods (COGs): Reagents like chiral phosphoramidite ligands or noble metal catalysts (Pd, Rh, Ir) can be prohibitively expensive. A scalable process would favor cheaper catalysts (e.g., based on Cu or Fe) or highly efficient catalysts with very low loading and effective recycling protocols.

Process Safety: Many laboratory-scale reactions use hazardous reagents like organolithium compounds (e.g., n-BuLi), pyrophoric reagents (e.g., neat trimethylaluminum), or potentially explosive materials (e.g., peroxide-based oxidants). Scale-up requires careful process safety analysis (e.g., HAZOP) and engineering controls to manage thermal runaway risks and reagent handling.

Purification: Chromatographic purification, common in research labs, is often impractical and expensive on a large scale. The ideal industrial process would yield a product that can be purified by crystallization or distillation. oup.com This requires the synthesis to be highly selective to minimize impurities that are difficult to separate.

Robustness: The reaction must be insensitive to minor fluctuations in temperature, concentration, and raw material quality. A "robust" process gives consistent yield and purity.

Waste Management: The cost of treating and disposing of waste streams (e.g., used solvents, byproducts) is a major consideration. Aqueous waste from workups and solvent streams must be managed, making one-pot procedures or processes with easier workups highly desirable.

A practical synthesis of a related compound, (R)-2-propyloctanoic acid, highlighted the challenges of recycling the camphorsultam auxiliary on a large scale and the need to find alternative, more robust hydrolysis conditions. oup.com This underscores the importance of considering these factors early in route development.

Stereochemical Investigations of 2-Butyl-3-propylhexanoic Acid: A Review of Available Scientific Literature

The provided outline requests in-depth information on the following topics for 2-Butyl-3-propylhexanoic acid:

Stereochemical Investigations of 2 Butyl 3 Propylhexanoic Acid

Impact of Stereochemistry on Reaction Pathways and Selectivity

Despite targeted searches for peer-reviewed articles, patents, and scholarly databases, no specific experimental or theoretical data were found for 2-Butyl-3-propylhexanoic acid concerning these areas. The scientific community has published research on structurally related, but distinct, compounds. For instance, studies are available on the synthesis and stereochemistry of compounds like (R)-2-propyloctanoic acid oup.comresearchgate.netresearchgate.net, 2-amino-3-propylhexanoic acid beilstein-journals.org, and 3-hydroxy-3-propylhexanoic acid . These investigations employ techniques such as the use of chiral auxiliaries for asymmetric synthesis oup.comresearchgate.netresearchgate.net, and methods for enantioselective synthesis beilstein-journals.org. However, this body of work does not directly address the stereochemical properties of 2-Butyl-3-propylhexanoic acid.

Without specific research data, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The creation of data tables and detailed research findings is not possible in the absence of primary or secondary sources for this specific compound.

Therefore, this article cannot be generated as requested due to the absence of specific scientific information on the stereochemistry of 2-Butyl-3-propylhexanoic acid.

Mechanistic Studies of 2 Butyl 3 Propylhexanoic Acid Reactivity

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

No specific kinetic or thermodynamic data for key transformations of 2-butyl-3-propylhexanoic acid, such as esterification, amidation, or reduction, have been found in the scientific literature.

To populate this section, research would be needed to determine parameters such as:

Rate Constants (k): Measuring the speed of reactions like Fischer esterification with various alcohols. It is generally expected that the steric bulk of the butyl group at the α-position and the propyl group at the β-position would significantly slow down the rate of nucleophilic attack on the carbonyl carbon compared to less hindered acids. libretexts.orgmsu.edu

Activation Energies (Ea): Quantifying the energy barrier for reactions. This would provide insight into the temperature dependence of its transformations.

Thermodynamic Parameters (ΔH, ΔS, ΔG): Studies on the thermodynamics of dimerization in solution or the gas phase would be informative. For branched acids, changes in enthalpy and entropy upon forming hydrogen-bonded dimers are influenced by the alkyl chains, which affect van der Waals interactions and the degree of order in the system. nih.govdtu.dk

A hypothetical data table for a kinetic study might look like this:

Table 1: Hypothetical Kinetic Data for the Esterification of 2-Butyl-3-propylhexanoic Acid This table is for illustrative purposes only. The data is not based on experimental results.

| Alcohol | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |

| Methanol | 60 | Data Not Available |

| Ethanol | 60 | Data Not Available |

| Isopropanol | 60 | Data Not Available |

Role of Catalysts and Reaction Conditions in Product Distribution

There is no published research detailing the influence of different catalysts or reaction conditions on the product distribution from reactions involving 2-butyl-3-propylhexanoic acid.

General knowledge suggests that derivatization of sterically hindered acids often requires more forcing conditions or specialized catalysts. acs.org Research in this area would investigate:

Catalyst Type: Comparing the efficiency of different acid catalysts (e.g., H₂SO₄, p-TsOH, Lewis acids) or coupling agents (e.g., DCC, EDC) for esterification or amidation. mdpi.com

Reaction Conditions: The effect of temperature, solvent, and reactant concentration on reaction yield and selectivity. For instance, removing water is crucial to drive Fischer esterification to completion. msu.edu

Catalytic Systems for C-H Activation: Modern synthetic methods sometimes use transition metal catalysts to functionalize C-H bonds. Studies could explore if directing group strategies could be applied to this acid for selective functionalization, although this is a complex challenge. nih.govnih.gov

Elucidation of Reaction Intermediates and Transition States

No computational or experimental studies have been found that elucidate the reaction intermediates or transition states for reactions of 2-butyl-3-propylhexanoic acid.

Such studies would typically involve:

Spectroscopic Analysis: Using techniques like NMR or IR spectroscopy to detect transient species, such as the tetrahedral intermediate in esterification.

Computational Chemistry: Employing methods like Density Functional Theory (DFT) to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize their geometries. This would be particularly valuable for understanding how the bulky alkyl groups stabilize or destabilize certain conformations along the reaction coordinate.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The concept of regioselectivity in the derivatization of 2-butyl-3-propylhexanoic acid is primarily limited to reactions on the alkyl backbone, as the carboxyl group is a single, well-defined reactive site. No studies on such regioselective functionalization were found.

Stereoselectivity, however, is a critical aspect due to the two chiral centers. Research in this area would be essential for any synthesis of specific stereoisomers of its derivatives. This would involve:

Diastereoselective Reactions: When reacting one of the four stereoisomers of 2-butyl-3-propylhexanoic acid with a chiral reagent, one would expect the formation of diastereomeric products in unequal amounts. Quantifying the diastereomeric ratio (d.r.) would be a key objective.

Kinetic Resolution: A chiral catalyst or reagent could be used to react with a racemic mixture of the acid, leading to the preferential reaction of one enantiomer over the other. acs.org

Transition State Modeling: Understanding the origin of stereoselectivity would require modeling the transition states for the reaction pathways leading to different stereoisomeric products to see which is energetically favored. unibo.it

A hypothetical data table for a stereoselective reaction might look like this:

Table 2: Hypothetical Stereoselectivity in the Amidation of (2R,3R)-2-Butyl-3-propylhexanoic Acid This table is for illustrative purposes only. The data is not based on experimental results.

| Chiral Amine | Coupling Agent | Diastereomeric Ratio (d.r.) |

| (S)-1-Phenylethylamine | DCC | Data Not Available |

| (R)-1-Phenylethylamine | DCC | Data Not Available |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Butyl-3-propylhexanoic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms. azom.com

For 2-Butyl-3-propylhexanoic acid, ¹H NMR would reveal distinct signals for each unique proton. The acidic proton of the carboxyl group is highly characteristic, typically appearing far downfield in the 10-12 ppm range. libretexts.org The protons on the carbon atoms of the hexanoic acid backbone and the butyl and propyl side chains would have specific chemical shifts and coupling patterns, allowing for their precise assignment. magritek.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is particularly diagnostic, resonating in the range of 160-180 ppm. libretexts.org The various CH, CH₂, and CH₃ groups throughout the molecule would also have characteristic shifts, enabling the differentiation of 2-Butyl-3-propylhexanoic acid from its numerous structural isomers, which have the same molecular formula (C₁₃H₂₆O₂). docbrown.info The number of distinct signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for the molecule's structure. azom.commagritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butyl-3-propylhexanoic acid Note: These are predicted values based on typical ranges for similar functional groups and may vary in different solvents and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl OH | 10.0 - 12.0 | - |

| Carboxyl C=O | - | 175 - 185 |

| C2-H | 2.2 - 2.6 | 45 - 55 |

| C3-H | 1.4 - 1.8 | 40 - 50 |

| Butyl & Propyl CH₂ | 1.2 - 1.6 | 20 - 40 |

| Terminal CH₃ | 0.8 - 1.0 | 10 - 15 |

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ekb.eg When coupled with a separation technique like Gas Chromatography (GC-MS), it is invaluable for identifying components in a complex mixture. rsc.org

For 2-Butyl-3-propylhexanoic acid, electron ionization (EI) mass spectrometry would typically cause the molecule to fragment in a predictable manner. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (214.36 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group and cleavage at the branched points of the alkyl chains. These fragmentation patterns provide structural clues that help distinguish it from other C₁₃H₂₆O₂ isomers. nih.govucdavis.edu High-resolution mass spectrometry can provide the exact mass of the molecule, allowing for the determination of its elemental formula. ucdavis.edu

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Butyl-3-propylhexanoic acid Note: The relative intensities of these fragments can vary based on the ionization method and energy.

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 214 |

| [M-C₄H₉]⁺ | Loss of butyl group | 157 |

| [M-C₃H₇]⁺ | Loss of propyl group | 171 |

| [M-COOH]⁺ | Loss of carboxyl group | 169 |

| McLafferty Rearrangement | Characteristic rearrangement | Varies |

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. acs.org For 2-Butyl-3-propylhexanoic acid, IR spectroscopy would show a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. libretexts.orgacs.org

Raman spectroscopy, being less sensitive to highly polar bonds like O-H, would provide a clearer view of the C-H and C-C vibrations of the alkyl backbone. researchgate.net The information from both techniques can offer insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. rsc.org

Table 3: Characteristic IR and Raman Bands for 2-Butyl-3-propylhexanoic acid Note: Frequencies can shift based on the physical state (solid, liquid, gas) and intermolecular interactions.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 (very broad) | Weak |

| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Carbonyl) | ~1710 (strong) | ~1710 (weak) |

| C-O Stretch | 1210 - 1320 | Moderate |

| O-H Bend | ~1400-1440 | Weak |

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity and Quantitative Analysis in Research

Chromatographic techniques are essential for separating 2-Butyl-3-propylhexanoic acid from impurities or other components in a mixture, as well as for its quantification. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like carboxylic acids, often after derivatization to more volatile esters (e.g., methyl esters). mdpi.comnih.gov The compound would exhibit a specific retention time on the GC column, and the coupled mass spectrometer would provide mass data for definitive identification. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. agriculturejournals.cz Reversed-phase HPLC, where the stationary phase is nonpolar, could be used to separate 2-Butyl-3-propylhexanoic acid from other components based on polarity. Quantification is typically achieved using a UV detector (if the compound has a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net Both GC and HPLC methods, when properly calibrated, can be used for highly accurate quantitative analysis. diva-portal.org

Table 4: Conceptual Chromatographic Data for Isomer Separation Note: Retention times are highly dependent on the specific column, mobile/carrier phase, and temperature/gradient program.

| Technique | Isomer Type | Expected Retention Behavior |

|---|---|---|

| GC-MS | Branched vs. Linear | Branched isomers often have shorter retention times than their linear counterparts. |

| HPLC (Reversed-Phase) | Positional Isomers | Subtle differences in polarity between isomers can lead to different retention times. |

X-Ray Crystallography and Solid-State NMR for Crystalline Forms

Solid-State NMR (SSNMR) provides detailed structural and dynamic information on solid samples, including both crystalline and amorphous forms. st-andrews.ac.ukpreprints.org It is a powerful complementary technique to X-ray diffraction, especially when single crystals are not available. acs.org By using techniques like Magic Angle Spinning (MAS), SSNMR can provide high-resolution spectra for solid samples, allowing for the characterization of different crystalline forms (polymorphs) and providing insights into the local environment of each atom. preprints.org

Predicted Collision Cross Section Analysis for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The key parameter measured is the Collision Cross Section (CCS) , which is a rotationally averaged measure of the ion's shape. nih.gov For a molecule like 2-Butyl-3-propylhexanoic acid, different isomers will have distinct three-dimensional shapes and therefore different CCS values.

Computational methods can predict the CCS values for various possible isomers. acs.orgresearchgate.netmdpi.com By comparing the experimentally measured CCS value with a library of predicted values, it is possible to identify the specific isomer present. acs.org This technique provides an additional dimension of separation and identification beyond what is offered by chromatography and mass spectrometry alone, enhancing confidence in compound identification in complex mixtures. mdpi.comnih.gov

Table 5: Conceptual Collision Cross Section (CCS) Data for Isomer Differentiation Note: CCS values are typically reported in square angstroms (Ų) and depend on the ion type (e.g., [M-H]⁻ or [M+Na]⁺) and the drift gas used.

| Isomer of C₁₃H₂₆O₂ | Predicted Gas-Phase Conformation | Conceptual Predicted CCS (Ų) |

|---|---|---|

| 2-Butyl-3-propylhexanoic acid | Branched, relatively compact | ~155 |

| Tridecanoic acid (linear) | Elongated, less compact | ~165 |

| Other branched isomers | Varying degrees of compactness | 150 - 170 |

Theoretical and Computational Chemistry of 2 Butyl 3 Propylhexanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecular structure and electronic properties of 2-Butyl-3-propylhexanoic acid. hrsmc.nl These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

For analogous compounds, such as 2-propylpentanoic acid (valproic acid), DFT has been used to understand their electronic structure. arxiv.org The energies of frontier molecular orbitals (HOMO and LUMO) are calculated to understand global reactivity and charge transfer properties. researchgate.net The molecular electrostatic potential (MEP) is also determined to map charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Branched-Chain Carboxylic Acid

| Property | Value |

|---|---|

| HOMO Energy | -0.2083 eV |

| LUMO Energy | -0.0753 eV |

| Energy Gap (ΔE) | 0.133 eV |

| Electronegativity (χ) | 0.1418 eV |

| Hardness (η) | 0.0665 eV |

| Softness (S) | 15.037 eV⁻¹ |

Note: Data presented is for an analogous compound, 2-ethylhexanoic acid, as a representative example. ias.ac.in

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 2-Butyl-3-propylhexanoic acid. osti.gov These simulations model the movement of atoms over time, providing insights into the different shapes (conformers) the molecule can adopt and their relative stabilities. biorxiv.org

MD simulations also allow for the study of interactions between the solute (2-Butyl-3-propylhexanoic acid) and solvent molecules. This is crucial for understanding its behavior in different environments, such as in biological systems or in various solvents used in chemical reactions. The simulations can reveal details about the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydrophobic interactions of the alkyl chains. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. arxiv.org For 2-Butyl-3-propylhexanoic acid and its analogs, QSAR studies can provide insights into the mechanisms of their biological interactions, excluding toxicity predictions.

The first step in QSAR modeling is the development of structural descriptors. These are numerical values that represent different aspects of the molecule's structure. For branched-chain carboxylic acids, these descriptors can include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index. kashanu.ac.ir

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These are derived from quantum chemical calculations and include properties like dipole moment and partial atomic charges. researchgate.net

Hydrophobicity descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. researchgate.net

Once the descriptors are calculated, they are correlated with a specific biological activity using statistical methods. For example, a QSAR model might reveal that the inhibitory activity of a series of branched-chain carboxylic acids against a particular enzyme is strongly correlated with their hydrophobicity and the steric bulk of the alkyl chains. This would suggest that the binding to the enzyme's active site is primarily driven by hydrophobic and steric interactions. Such models have been developed for analogues like valproic acid to understand their interaction with biological targets. jst.go.jpjst.go.jp

Molecular Docking and Binding Energy Calculations with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ub.edu For 2-Butyl-3-propylhexanoic acid, docking studies can be performed to understand its interaction with potential biological targets, such as enzymes or receptors.

The process involves placing the 2-Butyl-3-propylhexanoic acid molecule into the binding site of a target protein and calculating the binding affinity using a scoring function. This provides an estimate of the binding energy and helps to identify the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. For related compounds, docking studies have been used to understand their binding modes with various molecular targets. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for 2-Butyl-3-propylhexanoic acid, which can then be compared with experimental data for validation. For instance, DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. uni-muenchen.de Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental NMR spectra. industrialchemicals.gov.au This comparison helps to confirm the predicted molecular structure and provides a deeper understanding of the molecule's properties.

Derivatization and Structure Activity Relationship Sar Studies

Systematic Synthesis of Functionalized Derivatives and Analogues

The systematic synthesis of functionalized derivatives and analogues of 2-Butyl-3-propylhexanoic acid is a fundamental step in exploring its chemical space and understanding its structure-activity relationships. Standard organic chemistry transformations can be employed to modify the core structure, primarily targeting the carboxylic acid moiety and the aliphatic backbone.

One common approach involves the conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides or esters. perlego.com These intermediates can then undergo nucleophilic acyl substitution to yield a variety of functional derivatives. msu.edu For instance, reaction with amines would produce amides, while reaction with alcohols would yield different esters.

Below is a hypothetical synthetic scheme illustrating the generation of various derivatives from 2-Butyl-3-propylhexanoic acid:

Scheme 1: Hypothetical Synthetic Pathways for 2-Butyl-3-propylhexanoic acid Derivatives

Route A: Amide Formation

2-Butyl-3-propylhexanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

The acid chloride is then reacted with a primary or secondary amine (R¹R²NH) to yield the desired amide derivative.

Route B: Esterification

Fischer esterification of 2-Butyl-3-propylhexanoic acid with an alcohol (R³OH) in the presence of an acid catalyst.

Alternatively, the acid chloride can be reacted with an alcohol in the presence of a non-nucleophilic base.

Route C: Introduction of Unsaturation

This would likely involve a more complex, multi-step synthesis starting from smaller building blocks to construct the unsaturated analogue of 2-Butyl-3-propylhexanoic acid, drawing on methodologies used for compounds like 2-ene VPA. acs.org

Investigation of Substituent Effects on Reactivity and Molecular Properties

The introduction of different substituents to the 2-Butyl-3-propylhexanoic acid scaffold can significantly alter its reactivity and molecular properties. These changes are primarily governed by the electronic and steric nature of the substituents. ucalgary.ca

Electronic Effects:

The acidity of the carboxylic acid group is highly sensitive to the electronic effects of nearby substituents. ucsb.edu Electron-withdrawing groups (EWGs) attached to the alkyl backbone would be expected to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through an inductive effect. libretexts.org Conversely, electron-donating groups (EDGs) would decrease acidity. libretexts.org

The reactivity of the carbonyl carbon in nucleophilic acyl substitution reactions is also influenced by these electronic effects. uomustansiriyah.edu.iq EWGs enhance the electrophilicity of the carbonyl carbon, making the derivative more reactive, while EDGs decrease it. libretexts.org

Steric Effects:

The branched nature of 2-Butyl-3-propylhexanoic acid already imparts significant steric hindrance around the carboxylic acid group. Further increasing the steric bulk of the substituents on the α or β carbons could impede the approach of nucleophiles, thereby reducing the rate of reactions at the carbonyl group.

The following interactive data table illustrates the predicted effects of hypothetical substituents on the pKa and relative reactivity of 2-Butyl-3-propylhexanoic acid derivatives.

| Derivative | Substituent at C4 | Predicted pKa | Predicted Relative Reactivity |

| Parent Compound | -H | ~4.8 | 1 |

| Derivative 1 | -F (EWG) | <4.8 | >1 |

| Derivative 2 | -OH (EWG) | <4.8 | >1 |

| Derivative 3 | -NH₂ (EDG) | >4.8 | <1 |

| Derivative 4 | -C(CH₃)₃ (Steric Bulk) | ~4.8 | <1 |

Note: The pKa and reactivity values are illustrative and based on general chemical principles, not experimental data for this specific compound.

Design and Synthesis of Advanced Probes for Biological Research (excluding clinical/safety)

Based on the core structure of 2-Butyl-3-propylhexanoic acid, advanced molecular probes can be designed and synthesized for use in non-clinical biological research. These probes are typically created by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the parent molecule.

The design of such probes requires careful consideration of the attachment point to ensure that the biological interactions of the parent molecule are not significantly perturbed. The carboxylic acid handle is a convenient site for modification. A common strategy involves forming a stable amide or ester linkage with a reporter molecule that has a suitable linker.

For example, a fluorescent probe could be synthesized by coupling a fluorescent dye containing a primary amine to the acid chloride of 2-Butyl-3-propylhexanoic acid. Such a probe could be used in fluorescence microscopy studies to visualize the subcellular localization of the compound or its interaction with specific cellular components.

Table 1: Examples of Hypothetical Probes Based on 2-Butyl-3-propylhexanoic acid

| Probe Type | Reporter Group | Linkage | Potential Research Application |

| Fluorescent Probe | Fluorescein | Amide | Cellular uptake and distribution studies |

| Biotinylated Probe | Biotin | Amide | Affinity-based protein pulldown assays |

| Photoaffinity Probe | Benzophenone | Ester | Covalent labeling of interacting proteins |

The synthesis of these probes would follow established bioconjugation techniques, ensuring the purity and stability of the final product for reliable experimental results.

Modulating Stereochemistry for Tuned Interactions

2-Butyl-3-propylhexanoic acid possesses two chiral centers at the C2 and C3 positions. This means that the compound can exist as four possible stereoisomers (RR, SS, RS, and SR). The spatial arrangement of the butyl and propyl groups can have a profound impact on how the molecule interacts with chiral biological macromolecules such as enzymes and receptors.

In analogous systems, such as the metabolites of valproic acid, the different stereoisomers have been shown to exhibit distinct biological activities and metabolic profiles. mdpi.com Therefore, controlling the stereochemistry of 2-Butyl-3-propylhexanoic acid and its derivatives is crucial for fine-tuning their biological interactions.

The stereoselective synthesis of specific isomers would be a key objective in advanced SAR studies. rsc.org This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from enantiomerically pure building blocks. grantome.comacademie-sciences.fr

By synthesizing and evaluating the individual stereoisomers, it would be possible to determine the optimal stereochemical configuration for a desired biological interaction. This information is invaluable for the design of more potent and selective analogues.

Table 2: Hypothetical Stereoisomers of 2-Butyl-3-propylhexanoic acid and Potential for Differential Interactions

| Stereoisomer | C2 Configuration | C3 Configuration | Hypothetical Biological Interaction |

| Isomer 1 | R | R | High affinity for Target A |

| Isomer 2 | S | S | High affinity for Target A |

| Isomer 3 | R | S | High affinity for Target B |

| Isomer 4 | S | R | Low affinity for both targets |

Note: The differential affinities are hypothetical and serve to illustrate the principle of stereochemical modulation of biological activity.

Mechanistic Investigations of Biological Interactions in in Vitro and Model Systems

Enzyme Inhibition Mechanism Studies

Direct studies on the enzyme inhibition profile of 2-Butyl-3-propylhexanoic acid are not extensively documented in publicly available research. However, insights can be drawn from the analysis of structurally similar branched-chain fatty acids. For instance, 2-Propylhexanoic acid , an analogue, has been identified as an effective inhibitor of specific enzymes.

Research has shown that 2-Propylhexanoic acid inhibits the activity of Malonic Acid Decarboxylase (MAD) and Aldehyde Dehydrogenase (ALDH) biosynth.com. The inhibition of these enzymes suggests that related branched-chain fatty acids may also interact with key metabolic pathways. ALDHs are a group of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids biorxiv.org. Inhibition of ALDH can have significant physiological effects, as aldehydes are often reactive and potentially toxic compounds.

While these findings pertain to a related compound, they provide a plausible framework for the potential enzymatic interactions of 2-Butyl-3-propylhexanoic acid, warranting further specific investigation.

Receptor and Transporter Interaction Profiling

The interaction of 2-Butyl-3-propylhexanoic acid with neuronal transport systems has been a subject of investigation, particularly concerning its effect on γ-aminobutyric acid (GABA) uptake.

GABA Uptake Systems: A study testing several branched-chain fatty acids as potential inhibitors of high-affinity GABA uptake in brain slices and synaptosomes identified 2-Butyl-3-propylhexanoic acid as a relatively weak inhibitor of this system. This suggests a direct interaction, albeit a modest one, with the molecular machinery responsible for clearing GABA from the synaptic cleft. The inhibition of GABA uptake can lead to increased GABAergic neurotransmission, a mechanism of action for several anticonvulsant drugs.

Bile Acid Transporters: There is no direct evidence found in the search results detailing the interaction of 2-Butyl-3-propylhexanoic acid with bile acid transporters. However, the broader family of branched-chain fatty acids is known to interact with various transport systems. For example, the peroxisomal transporter ABCD3 is involved in the transport of branched-chain fatty acids and bile acid precursors biorxiv.orgresearchgate.netnih.govmdpi.comresearchgate.net. Given that bile acids themselves can modulate the activity of neurotransmitter transporters, including those for dopamine (B1211576) and GABA, the potential for cross-interaction between branched-chain fatty acids and bile acid transport systems is an area for future research researchgate.net.

| Compound | Transporter/System | Finding |

| 2-Butyl-3-propylhexanoic acid | GABA uptake system | Weak inhibitor |

| Branched-Chain Fatty Acids (general) | Peroxisomal Transporter ABCD3 | Transported by ABCD3 |

Investigation of Biochemical Pathway Modulation

Direct studies on how 2-Butyl-3-propylhexanoic acid modulates specific biochemical pathways are limited. However, extensive research on the structurally related compound, valproic acid (2-propylpentanoic acid) , offers significant insights into the potential mechanisms of action for this class of molecules.

Valproic acid is known to modulate several biochemical pathways, a key one being the phosphoinositide signaling pathway . In the model organism Dictyostelium, valproic acid has been shown to acutely reduce the levels of phosphoinositides, which are critical second messengers in numerous cellular signaling cascades. This effect appears to be independent of inositol (B14025) recycling, suggesting a more direct impact on phosphoinositide synthesis or the activity of related enzymes.

Furthermore, branched-chain amino acids and fatty acids, as a class, are recognized for their role in modulating energy metabolism and inflammation. They can influence mitochondrial biogenesis, interfere with glycolysis and fatty acid oxidation, and activate signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-κB (NF-κB) frontiersin.orgnih.gov. These general findings for branched-chain fatty acids suggest that 2-Butyl-3-propylhexanoic acid could potentially have similar modulatory effects on these fundamental cellular processes.

Cellular Uptake and Distribution Mechanisms in Model Organisms

The specific mechanisms of cellular uptake and distribution for 2-Butyl-3-propylhexanoic acid have not been detailed in the available literature. However, research on other branched-chain fatty acids provides a general understanding of how these molecules may enter and distribute within cells in model organisms.

The cellular uptake of fatty acids is a complex process involving both passive diffusion and protein-mediated transport physiology.orgbiologists.comimrpress.com. For branched-chain fatty acids, their structural characteristics influence their interaction with cellular membranes and transport proteins. Studies using the simple biomedical model Dictyostelium discoideum to investigate the uptake of valproic acid have revealed a protein-mediated, pH-dependent active transport mechanism dellait.com. Competition assays in this model showed that medium-length, branched-chain fatty acids are effective competitors for uptake.

In hepatocyte cell lines like HepG2, branched-chain fatty acids have been shown to be effectively taken up from the medium and can be further metabolized into elongated or chain-shortened products nih.govnih.gov. The efficiency of uptake can be structure-dependent. For instance, in fetal intestinal cells, different iso- and anteiso-branched-chain fatty acids exhibited varying uptake efficiencies nih.gov.

The distribution of these fatty acids within the cell is also a critical aspect. Once inside the cell, they can be incorporated into cellular lipids, affecting membrane fluidity and participating in various metabolic pathways dellait.comnih.gov. The distribution is likely influenced by intracellular fatty acid-binding proteins that shuttle them to specific organelles for metabolism or storage imrpress.com.

Future Research Directions and Applications in Chemical Science

Exploration of Novel Synthetic Pathways

The synthesis of specifically substituted branched-chain fatty acids (BCFAs) like 2-butyl-3-propylhexanoic acid presents a considerable challenge, necessitating the development of innovative and efficient synthetic routes. Current methodologies for creating such complex structures often involve multi-step processes that can be prone to low yields and the formation of isomeric byproducts. Future research is poised to focus on developing more streamlined and stereoselective synthetic pathways.

One promising area of exploration is the refinement of classic organic reactions, such as the malonic ester synthesis or the alkylation of ketone enolates, adapted for the specific architecture of 2-butyl-3-propylhexanoic acid. For instance, a theoretical pathway could involve the sequential alkylation of a malonic ester with a butyl halide followed by a propyl halide, and subsequent elaboration to the target carboxylic acid. However, controlling the regioselectivity of such reactions is a significant hurdle.

Modern synthetic strategies that could be explored include the use of organometallic reagents, such as organocuprates, which are known for their ability to form carbon-carbon bonds with high precision. Cross-coupling reactions, catalyzed by transition metals like palladium or nickel, could also offer a powerful tool for the controlled assembly of the carbon skeleton of 2-butyl-3-propylhexanoic acid from smaller, functionalized precursors.

Furthermore, the development of enzymatic or chemo-enzymatic approaches could provide highly selective and environmentally benign routes to this and other complex BCFAs. Enzymes such as fatty acid synthases could potentially be engineered to incorporate specific alkyl branches at desired positions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for 2-Butyl-3-propylhexanoic Acid

| Synthetic Pathway | Potential Advantages | Potential Challenges |

|---|---|---|

| Malonic Ester Synthesis | Well-established methodology, readily available starting materials. | Potential for multiple alkylations, purification challenges. |

| Enolate Alkylation | Direct formation of the carbon skeleton. | Control of regioselectivity, potential for over-alkylation. |

| Organocuprate Chemistry | High selectivity in C-C bond formation. | Preparation and handling of sensitive reagents. |

| Transition Metal Catalysis | High efficiency and functional group tolerance. | Catalyst cost and optimization, potential for side reactions. |

Development of Advanced Analytical Tools for Complex Fatty Acids

The intricate structure of 2-butyl-3-propylhexanoic acid, with its multiple branching points, poses a significant challenge for conventional analytical techniques. Future research will necessitate the development and application of advanced analytical tools to unambiguously characterize and quantify this and other complex fatty acids.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. For a molecule like 2-butyl-3-propylhexanoic acid, electron ionization (EI) would likely lead to characteristic fragmentation patterns resulting from the cleavage at the branching points. The development of soft ionization techniques, such as chemical ionization (CI), could help in preserving the molecular ion, aiding in the initial identification of the compound's mass. Advanced GC-MS methods, including tandem mass spectrometry (MS/MS), will be crucial for detailed structural elucidation by analyzing the fragmentation of selected precursor ions.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool. High-field ¹H and ¹³C NMR would provide detailed information about the connectivity of the carbon skeleton. For 2-butyl-3-propylhexanoic acid, the proton NMR spectrum would be expected to show complex multiplets for the protons on the branched alkyl chains and the methine protons at the C2 and C3 positions. The ¹³C NMR spectrum would be characterized by a number of distinct signals in the aliphatic region, corresponding to the different carbon environments created by the branching. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be essential for definitively assigning the proton and carbon signals and confirming the structure.

A summary of hypothetical, yet expected, analytical data for 2-butyl-3-propylhexanoic acid is provided in Table 2.

Table 2: Predicted Analytical Data for 2-Butyl-3-propylhexanoic Acid

| Analytical Technique | Predicted Data |

|---|---|

| GC-MS (EI) | Molecular Ion (M⁺): m/z 214 Key Fragments: Loss of butyl group (m/z 157), loss of propyl group (m/z 171), cleavage at C2-C3 bond. |

| ¹H NMR (CDCl₃) | Chemical Shift Ranges (ppm): -COOH: ~10-12 (broad singlet) -CH(C₄H₉)-: Multiplet -CH(C₃H₇)-: Multiplet -CH₂- (chains): Multiplets -CH₃ (chains): Triplets |

| ¹³C NMR (CDCl₃) | Chemical Shift Ranges (ppm): C=O: ~180 -CH- (branched): ~40-50 -CH₂- (chains): ~20-40 -CH₃ (chains): ~14 |

Expansion of Computational Modeling in Structure-Function Relationships

Computational modeling is emerging as a powerful tool to predict and understand the physicochemical properties and biological activities of complex molecules like 2-butyl-3-propylhexanoic acid, for which experimental data is scarce. Future research will increasingly leverage computational approaches to explore the structure-function relationships of such branched-chain fatty acids.

Molecular mechanics and quantum mechanical calculations can be employed to determine the most stable conformations of 2-butyl-3-propylhexanoic acid and to predict its spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. This information can be invaluable in interpreting experimental data and confirming the compound's structure.

Furthermore, computational models can predict various physicochemical properties, including lipophilicity (logP), solubility, and pKa. These parameters are crucial for understanding the compound's behavior in different environments and for designing potential applications.

In the context of biological activity, molecular docking simulations could be used to investigate the potential interactions of 2-butyl-3-propylhexanoic acid with biological targets, such as enzymes or receptors. For instance, the known weak inhibitory effect of this compound on GABA uptake could be further investigated through docking studies to understand the binding mode and the structural features responsible for this activity. nih.govresearchgate.net

A summary of the applications of computational modeling for 2-butyl-3-propylhexanoic acid is presented in Table 3.

Table 3: Applications of Computational Modeling for 2-Butyl-3-propylhexanoic Acid

| Modeling Technique | Application | Predicted Outcome |

|---|---|---|

| Molecular Mechanics | Conformational analysis | Identification of low-energy conformers, prediction of molecular shape. |

| Quantum Mechanics | Spectroscopic property prediction | Calculation of NMR and IR spectra to aid in structural confirmation. |

| QSAR Modeling | Physicochemical property prediction | Estimation of logP, solubility, and other properties relevant to its behavior. |

Potential as Precursors for Complex Organic Molecules

The unique structural features of 2-butyl-3-propylhexanoic acid, namely its carboxylic acid functionality and its branched alkyl framework, make it a potentially valuable precursor for the synthesis of more complex organic molecules. Future research could focus on harnessing this potential in various areas of organic synthesis.

The carboxylic acid group can serve as a handle for a wide range of chemical transformations. For example, reduction of the carboxylic acid would yield the corresponding primary alcohol, 2-butyl-3-propylhexan-1-ol, which could then be used in the synthesis of esters, ethers, and other functionalized molecules. Conversion of the carboxylic acid to an acyl halide or an amide would open up further avenues for derivatization.

The chiral centers at the C2 and C3 positions, if the compound can be synthesized in an enantiomerically pure form, would make 2-butyl-3-propylhexanoic acid a valuable chiral building block. Such chiral synthons are highly sought after in the pharmaceutical and fine chemical industries for the construction of enantiomerically pure complex molecules.

Moreover, the branched alkyl chains could influence the physical properties of molecules derived from this precursor. For instance, incorporating the 2-butyl-3-propylhexyl moiety into polymers or surfactants could impart unique solubility, viscosity, or self-assembly properties.

Potential transformations and the resulting classes of compounds are outlined in Table 4.

Table 4: Potential Synthetic Transformations of 2-Butyl-3-propylhexanoic Acid

| Transformation | Reagent(s) | Product Class | Potential Application |

|---|---|---|---|

| Reduction | LiAlH₄, BH₃ | Primary Alcohol | Synthesis of esters, ethers, and aldehydes. |

| Esterification | Alcohol, Acid catalyst | Ester | Fragrances, plasticizers, solvents. |

| Amidation | Amine, Coupling agent | Amide | Polymers, pharmaceuticals, agrochemicals. |

| Halogenation | SOCl₂, PBr₃ | Acyl Halide | Reactive intermediate for further synthesis. |

Q & A

Q. What are the established synthetic routes for 2-butyl-3-propylhexanoic acid, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves esterification of branched alcohols followed by hydrolysis. For example, reacting 2-butyl-3-propylhexanol with a carboxylic acid chloride under reflux conditions (e.g., thionyl chloride as a catalyst) yields the ester intermediate, which is hydrolyzed using NaOH or HCl. Yield optimization requires controlling stoichiometry, reaction time (monitored via TLC), and purification via fractional distillation . Competing side reactions, such as β-elimination, must be mitigated by maintaining low temperatures during esterification.

Q. How is 2-butyl-3-propylhexanoic acid characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural confirmation employs a combination of NMR (e.g., H and C NMR to identify alkyl chain branching), mass spectrometry (HRMS for molecular ion verification), and IR spectroscopy (to confirm carboxylic acid C=O stretching at ~1700 cm). Purity assessment requires HPLC with a C18 column and UV detection at 210 nm, calibrated against a reference standard .

Q. What stability protocols are recommended for 2-butyl-3-propylhexanoic acid under laboratory storage conditions?

Methodological Answer: Stability testing involves accelerated aging studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH). Samples are analyzed weekly via HPLC to monitor degradation products (e.g., decarboxylation or oxidation). Long-term storage recommendations include inert atmospheres (argon) and amber vials to prevent photodegradation .

Q. What safety considerations are critical when handling 2-butyl-3-propylhexanoic acid in laboratory settings?

Methodological Answer: Toxicity screening (e.g., in vitro assays like Ames test for mutagenicity) and material safety data sheets (MSDS) must guide handling. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential skin irritation. Waste disposal requires neutralization with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, pKa) of 2-butyl-3-propylhexanoic acid?

Methodological Answer: Discrepancies often arise from solvent choice or measurement techniques. A systematic approach includes:

Q. What computational strategies are effective in modeling the interactions of 2-butyl-3-propylhexanoic acid with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities to enzymes like lipases or cyclooxygenase. Force field parameters must be optimized for carboxylic acid protonation states. Validation requires correlation with experimental IC values from enzyme inhibition assays .

Q. How can researchers design experiments to elucidate the metabolic pathways of 2-butyl-3-propylhexanoic acid in model organisms?

Methodological Answer: Radiolabeled C-tracing in rodent models, coupled with LC-MS/MS metabolite profiling, identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Dose-response studies and kinetic modeling (e.g., Michaelis-Menten) quantify metabolic turnover rates .

Q. What challenges arise in chromatographic separation of 2-butyl-3-propylhexanoic acid from structurally similar analogs, and how can they be addressed?

Methodological Answer: Co-elution issues due to similar hydrophobicity require optimized mobile phases (e.g., acetonitrile:water with 0.1% formic acid) and column temperatures. Ultra-high-performance liquid chromatography (UHPLC) with a sub-2-μm particle column enhances resolution. Orthogonal methods like capillary electrophoresis (CE) may resolve co-eluting isomers .

Q. How can structure-activity relationship (SAR) studies be designed to explore the functional group contributions of 2-butyl-3-propylhexanoic acid?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., alkyl chain truncation, carboxylate esterification) and test biological activity (e.g., antimicrobial potency via MIC assays). Multivariate regression analysis identifies critical substituents impacting efficacy. 3D-QSAR models (CoMFA/CoMSIA) further map steric and electronic requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.